molecular formula C13H10BClF3NO4 B3060275 [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096339-46-5

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No. B3060275
CAS RN: 2096339-46-5
M. Wt: 347.48
InChI Key: HILGEFZBTTXWBZ-UHFFFAOYSA-N
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Description

“[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C13H10BClF3NO4 . It has gained significant attention in the scientific community for its potential application in various fields.


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with chloro, trifluoromethoxy, and pyridin-3-ylmethoxy groups, and a boronic acid group . The molecular weight is 347.48.


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, a valuable but less developed transformation, has also been reported .

Scientific Research Applications

Synthesis and Characterization

  • A study by Liu Guoqua (2014) demonstrated the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound closely related to [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid. This study examined several synthesis conditions and achieved a high yield and purity of the product (Liu Guoqua, 2014).

Applications in Cross-Coupling Reactions

  • Research by Amy E. Smith et al. (2008) involved the synthesis of various pyridylboronic acids, including those with halogen substituents, which were used in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Bio-Evaluation in Medicinal Chemistry

  • A. Jha and T. Atchuta Ramarao (2017) synthesized novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, showcasing the role of similar boronic acid derivatives in the development of potential therapeutic agents. These compounds showed significant activity against various bacterial and fungal strains (Jha & Ramarao, 2017).

Fluorescent Sensing and Polymer Chemistry

  • A study by Anand Sundararaman et al. (2005) explored the use of organoborane polymeric Lewis acids containing boron groups for sensing applications. This study highlights the utility of similar boronic acid compounds in the development of sensing materials (Sundararaman et al., 2005).

Catalysis

  • Ke Wang, Yanhui Lu, and K. Ishihara (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for amidation reactions, suggesting potential catalytic applications for similar boronic acid derivatives (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClF3NO4/c15-10-5-12(23-13(16,17)18)11(4-9(10)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGEFZBTTXWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OCC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139352
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

CAS RN

2096339-46-5
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-5-(3-pyridinylmethoxy)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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